molecular formula C24H24N4O4 B2988938 9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-30-0

9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2988938
CAS RN: 539841-30-0
M. Wt: 432.48
InChI Key: NNUDYWXYSBYGQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the triazoloquinazolinone ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The methoxyphenyl and triazoloquinazolinone groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

H1-Antihistaminic Agents

One area of research focuses on the development of new classes of H1-antihistaminic agents. Triazoloquinazolinones, by virtue of their structural characteristics, have been evaluated for their potential to serve as antihistamines. For example, compounds synthesized from similar structures were tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. This suggests that triazoloquinazolinones could be further developed as new antihistaminic agents with possibly lower sedative effects compared to existing medications (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors and Anticancer Activity

Another application is in the field of cancer research, where triazoloquinazolinones have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell growth and metastasis. Studies have identified certain derivatives as potent inhibitors of tubulin assembly, displaying significant anticancer activity across a variety of cancer cell lines. These findings highlight the potential of triazoloquinazolinones in the development of new anticancer therapies (Driowya et al., 2016).

Antimicrobial Studies

Research into the antimicrobial properties of triazoloquinazolinones has demonstrated their potential as novel antimicrobial agents. Compounds synthesized from this class have shown significant activity against a range of gram-positive and gram-negative bacteria, as well as fungi. This suggests that triazoloquinazolinones could be further explored as a basis for developing new antimicrobial drugs, addressing the growing issue of antimicrobial resistance (Pandey et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-30-16-10-7-14(8-11-16)23-26-24-25-17-5-4-6-18(29)21(17)22(28(24)27-23)15-9-12-19(31-2)20(13-15)32-3/h7-13,22H,4-6H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUDYWXYSBYGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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